BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on the Crystal
Structure of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Nitroimidazole

Cat. No.: B141265

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-
nitroimidazole (CsHsNsOz), a significant heterocyclic compound known for its applications as
a radiosensitizer and a precursor for various pharmaceutical agents.[1] This document
synthesizes crystallographic data from key studies, details the experimental methodologies for
structure determination, and presents this information in a clear, structured format for easy
comparison and use in research and development.

Crystallographic Data

The crystal structure of 4-nitroimidazole has been determined at both room temperature (293
K) and under cryogenic conditions (100 K). These studies reveal a planar molecular structure
with a monoclinic crystal system. The key crystallographic parameters are summarized below.

Table 1: Crystal Data and Structure Refinement for 4-Nitroimidazole.
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Parameter l. Ségalas, et al. (1992)[1] H. L. De Bondt, et al. (1993)
Empirical Formula C3H3N3O:2 C3H3N3O:2

Formula Weight (Mr) 113.08 113.08

Temperature (K) 293 100

Wavelength (A)

1.54178 (Cu Ka)

0.71069 (Mo Ka)

Crystal System Monoclinic Monoclinic
Space Group P2i/c P21/n

Unit Cell Dimensions

a (A) 7.093 (1) 6.9559 (4)
b (A) 9.926 (1) 9.9130 (6)
c (A) 7.3474 (9) 7.3045 (4)
a(°) 90 90

B 119.02 (1) 119.41 (4)
y () 90 90
Volume (A3) 452.3 (1) 438.8 (4)
z 4 4

Density (calculated, Mg m—3) 1.66 1.7117
Absorption Coefficient (u,

) 1.18 0.1367
F(000) 232 232

Final R indices R =0.048 R =0.024

Reflections Collected

702 (unique observed)

633 (unique observed)

Table 2: Selected Bond Lengths (A) for 4-Nitroimidazole at 100 K.
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Bond Length (A)
N1-C2 1.333 (2)
N1-C5 1.371 (2)
N3-C2 1.321 (2)
N3-C4 1.372 (2)
C4-C5 1.353 (2)
C4-N41 1.449 (2)
N41-042 1.229 (2)
N41-043 1.231 (2)

Table 3: Selected Bond Angles (°) for 4-Nitroimidazole at 100 K.

Angle Degree (°)
C5-N1-C2 107.8 (1)
C2-N3-C4 108.0 (1)
N3-C4-C5 105.9 (1)
N1-C5-C4 104.3 (2)
N1-C2-N3 111.9 (1)
C5-C4-N41 126.9 (1)
C4-N41-043 118.2 (1)
C4-N41-042 118.5 (1)
042-N41-043 123.3 (1)

Molecular and Crystal Packing

In the solid state, 4-nitroimidazole exists as the 4-nitro tautomer.[1] The molecules are planar
and are organized into ribbons along the b-axis, connected by N-H---N hydrogen bonds.[1]
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These ribbons form layers, and cohesion between adjacent ribbons is facilitated by dipolar
interactions, specifically short contacts between hydrogen atoms on the imidazole ring and
oxygen atoms of the nitro group on neighboring molecules.[1] The interlayer separation of
approximately 3.12 A suggests the presence of strong Tt-Tt stacking interactions between the
aromatic rings.[1]

Experimental Protocols

The methodologies employed in the crystallographic studies of 4-nitroimidazole are detailed
below.

3.1. Synthesis and Crystallization

o Synthesis: 4-Nitroimidazole can be synthesized by the nitration of imidazole using a mixture
of concentrated sulfuric acid and nitric acid.[2]

e Crystallization (Ségalas, et al.): Crystals were obtained by slow evaporation from an
aqueous solution.[1]

o Crystallization (De Bondt, et al.): Colorless, prismatic crystals were grown from a 2:1
dimethyl sulfoxide/methanol solution.

3.2. X-ray Data Collection and Structure Refinement

The general workflow for single-crystal X-ray diffraction is outlined in the diagram below.
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Workflow for single-crystal X-ray crystallography.
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o Diffractometer and Radiation:

o The room temperature study (293 K) utilized a diffractometer with Cu Ka (A = 1.54178 A)
radiation.[1]

o The low-temperature study (100 K) employed a Stoe STADI-4 four-circle diffractometer
with graphite-monochromated Mo Ka (A = 0.71069 A) radiation.

o Data Collection: A prismatic crystal was mounted, and data were collected. Unit-cell
dimensions were determined by least-squares refinement of accurately measured 26 values
of multiple reflections.

e Structure Solution and Refinement:
o The space group was determined from systematic absences in the diffraction data.

o The structure was solved using direct methods and refined by full-matrix least-squares
procedures.

o Hydrogen atoms were located from difference Fourier maps and refined isotropically.[1]

Significance in Drug Development

The detailed structural information of 4-nitroimidazole is crucial for understanding its chemical
reactivity and biological activity. As a foundational scaffold, knowledge of its bond lengths,
angles, and intermolecular interactions informs the rational design of new derivatives with
enhanced therapeutic properties, such as improved efficacy as anticancer agents or
antiprotozoal drugs.[3] The planarity of the molecule and the nature of its hydrogen bonding
and Tt-stacking interactions are key features that influence its binding to biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Crystal Structure of
4-Nitroimidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141265#crystal-structure-of-4-nitroimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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